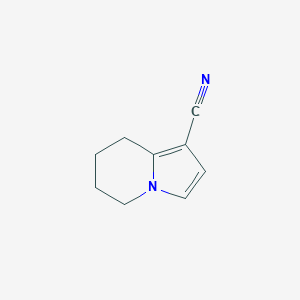
5,6,7,8-Tetrahydroindolizine-1-carbonitrile
Cat. No. B2610803
Key on ui cas rn:
67421-69-6
M. Wt: 146.193
InChI Key: CUTDHMHDGHQIED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07943616B2
Procedure details


To a solution of sodium-1-formyl-piperidine-2-carboxylate (2.0 g) (Reference Example 7) in dichloromethane (50 mL) at ambient temperature under nitrogen was added para-toluenesulfonyl chloride (2.31 g). After stirring for 10 minutes the mixture was treated dropwise with acrylonitrile (0.88 mL) and triethylamine (1.5 mL) and stirring was continued for a further 1 hour when a second portion of triethylamine (1.0 mL) was added. The reaction mixture was stirred for 18 hours and the dichloromethane removed in vacuo. The residue was taken up in water (50 mL) and extracted with ethyl acetate (200 mL). The combined organic extracts were evaporated in vacuo and the residue was subjected to flash column chromatography on silica eluting with a mixture of ethyl acetate and pentane (1:4, v/v) to give the title compound (1.38 g) as an orange oil, MS: 147 (MH+). 1H NMR(CDCl3): δ 6.48 (1H, d, J=3.1 Hz); 6.36 (1H, d, J=3.1 Hz); 3.91 (2H, t, J=6.0 Hz); 2.89 (2H, t, J=6.0 Hz); 1.98 (2H, m); 1.88 (2H, m).
Name
sodium 1-formyl-piperidine-2-carboxylate
Quantity
2 g
Type
reactant
Reaction Step One






Name
Identifiers


|
REACTION_CXSMILES
|
[Na].[CH:2]([N:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH:5]1[C:10]([O-])=O)=O.C1(C)C=CC(S(Cl)(=O)=O)=CC=1.[C:24](#[N:27])C=C.[CH2:28](N(CC)CC)C>ClCCl>[C:10]1([C:24]#[N:27])[CH:28]=[CH:2][N:4]2[C:5]=1[CH2:6][CH2:7][CH2:8][CH2:9]2 |f:0.1,^1:0|
|
Inputs


Step One
|
Name
|
sodium 1-formyl-piperidine-2-carboxylate
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na].C(=O)N1C(CCCC1)C(=O)[O-]
|
|
Name
|
|
|
Quantity
|
2.31 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
0.88 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)#N
|
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Three
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 10 minutes the mixture
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued for a further 1 hour
|
|
Duration
|
1 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred for 18 hours
|
|
Duration
|
18 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the dichloromethane removed in vacuo
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (200 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined organic extracts were evaporated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue was subjected to flash column chromatography on silica eluting with a mixture of ethyl acetate and pentane (1:4, v/v)
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=1(C=CN2CCCCC12)C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.38 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
